molecular formula C11H14O5 B1666664 methyl 3-(2,3-dihydroxypropoxy)benzoate CAS No. 67032-33-1

methyl 3-(2,3-dihydroxypropoxy)benzoate

Cat. No.: B1666664
CAS No.: 67032-33-1
M. Wt: 226.23 g/mol
InChI Key: APZIDRCACRTPAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dihydroxypropoxy)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2,3-dihydroxypropoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

methyl 3-(2,3-dihydroxypropoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dihydroxypropoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(2,3-dihydroxypropoxy)benzoate is unique due to the presence of the dihydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

67032-33-1

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3-(2,3-dihydroxypropoxy)benzoate

InChI

InChI=1S/C11H14O5/c1-15-11(14)8-3-2-4-10(5-8)16-7-9(13)6-12/h2-5,9,12-13H,6-7H2,1H3

InChI Key

APZIDRCACRTPAG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OCC(CO)O

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-(2,3-dihydroxypropoxy)-, methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 460A (0.3 g, 1.5 mmol), 4-methylmorpholine N-oxide (0.55 g, 4.5 mmol) and osmium tetroxide (4 wt % solution in water 0.1 mL, 0.015 mmol) in 9:1/acetone:water was stirred at room temperature for 48 h. The reaction was quenched with 10% Na2S2O3 and stirred for 15 minutes, extracted with ethyl acetate, washed with brine, dried (Na2SO4), and concentrated to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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